6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid, known by its CAS number 89985-50-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: C25H23N3O4. Its structure features a pyridine ring substituted with a piperazine group, which is further modified by a fluorenylmethoxycarbonyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of piperazine derivatives with pyridine carboxylic acids. Detailed synthetic pathways can be found in various chemical literature sources.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis (MTB), it demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard drugs like isoniazid and rifampicin, suggesting enhanced potency against resistant strains of bacteria .
Cytotoxicity
In vitro tests have shown that the compound possesses cytotoxic effects on various cancer cell lines. For example, it was found to inhibit the growth of breast cancer (MCF-7) cells and colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of several derivatives of this compound. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against cancer cell lines, with some derivatives showing over 50% inhibition at low concentrations .
Case Study 2: Antimycobacterial Efficacy
In another study focusing on antimycobacterial activity, derivatives of this compound were synthesized and tested against both sensitive and multidrug-resistant strains of MTB. The compound showed promising results, with some derivatives achieving MIC values as low as 0.125 µg/mL .
Data Summary Table
Activity | Cell Line/Pathogen | IC50/MIC Value | Comparison |
---|---|---|---|
Cytotoxicity | MCF-7 (Breast Cancer) | ~10 µM | Comparable to Doxorubicin |
Cytotoxicity | HCT116 (Colon Cancer) | >50% inhibition | Similar to standard agents |
Antimycobacterial | Mycobacterium tuberculosis | 0.125 µg/mL | Superior to Isoniazid |
特性
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)17-9-10-23(26-15-17)27-11-13-28(14-12-27)25(31)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,15,22H,11-14,16H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYIRXLWZVOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。